molecular formula C12H18NO5P B12848878 (S)-benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate

(S)-benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate

Cat. No.: B12848878
M. Wt: 287.25 g/mol
InChI Key: ZSMIGAVXKKRMRJ-JTQLQIEISA-N
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Description

(S)-benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate typically involves the reaction of benzyl alcohol with (S)-1-(dimethoxyphosphoryl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl carbamate alcohols.

Scientific Research Applications

(S)-benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable enzyme-inhibitor complexes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A related compound with similar structural features but different functional groups.

    Methyl carbamate: Another similar compound used in various applications, including as a pesticide.

    Phenyl carbamate: A compound with a phenyl group instead of a benzyl group, used in different industrial applications.

Uniqueness

(S)-benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate is unique due to its specific structural configuration and the presence of the dimethoxyphosphoryl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18NO5P

Molecular Weight

287.25 g/mol

IUPAC Name

benzyl N-[(1S)-1-dimethoxyphosphorylethyl]carbamate

InChI

InChI=1S/C12H18NO5P/c1-10(19(15,16-2)17-3)13-12(14)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,13,14)/t10-/m0/s1

InChI Key

ZSMIGAVXKKRMRJ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC

Canonical SMILES

CC(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC

Origin of Product

United States

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